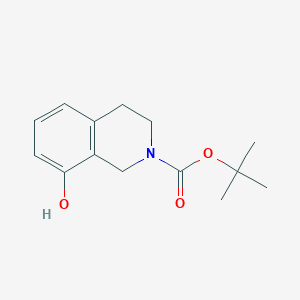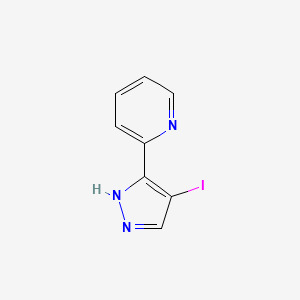
3-(2,5-Dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-enamide involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde and nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.Molecular Structure Analysis
The molecular formula of 3-(2,5-Dimethoxyphenyl)prop-2-enamide is C11H13NO3. The InChI code is1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13). Physical And Chemical Properties Analysis
The molecular weight of 3-(2,5-Dimethoxyphenyl)prop-2-enamide is 207.23 g/mol. The substance appears as a white to off-white powdery solid, with a melting point of 138 to 139 °C. It is soluble in ethanol, methanol, and chloroform and is insoluble in water.Safety and Hazards
Mechanism of Action
Mode of Action
3-(2,5-Dimethoxyphenyl)prop-2-enamide interacts with its targets by inducing ROS generation . ROS are a type of unstable molecule containing oxygen that readily reacts with other molecules in cells . The exact mechanism underlying ROS generation by this compound remains unknown .
Biochemical Pathways
The compound affects multiple cellular responses, including oxidative stress and apoptosis . It alters the global gene expression associated with these responses . Specifically, it modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon treatment .
Pharmacokinetics
. Therefore, its impact on bioavailability is currently unknown.
Result of Action
The compound’s action results in ROS-mediated apoptosis in cancer cells . It induces glutathione (GSH) depletion through modulation of gene expression, especially those involved in glutathione metabolism . This leads to an increase in ROS, unfolded protein response, and cell death .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZPQDKKCSROU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698697 |
Source


|
| Record name | 3-(2,5-Dimethoxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)prop-2-enamide | |
CAS RN |
849061-96-7 |
Source


|
| Record name | 3-(2,5-Dimethoxyphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


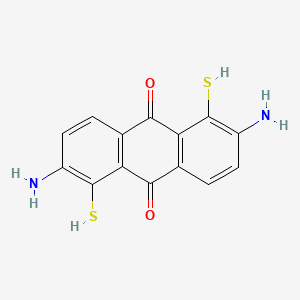
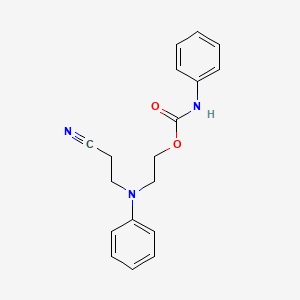
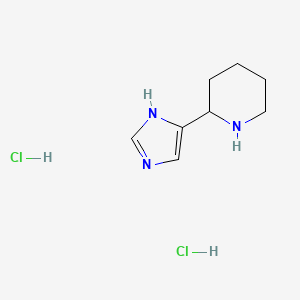
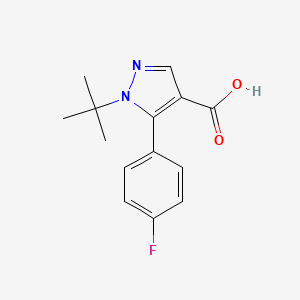
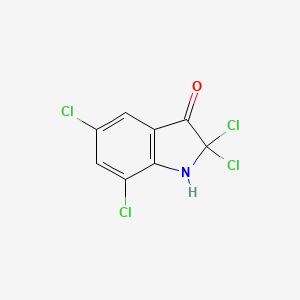

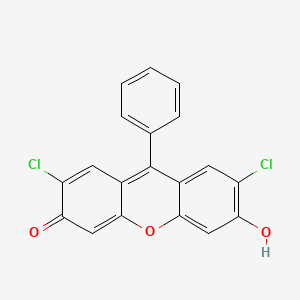
![Benzenesulfonic acid, 2,5-bis[(4-nitrobenzoyl)amino]-](/img/structure/B1504595.png)

